N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H10F3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoroethyl group in its structure imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the introduction of the trifluoroethyl group into the pyridine ring. One common method is through the reaction of 2-chloro-5-(2,2,2-trifluoroethyl)pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-(trifluoromethyl)pyridin-2-amine
- 5-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine
- N-methyl-2-(trifluoromethyl)aniline
Uniqueness
N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it more lipophilic and potentially more biologically active compared to similar compounds with different substituents .
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H9F3N2/c1-12-7-3-2-6(5-13-7)4-8(9,10)11/h2-3,5H,4H2,1H3,(H,12,13) |
InChI Key |
NBMJUCGLWPRESO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.